tert-Butyloxycarbonyltryptophan
Overview
Description
Tert-Butyloxycarbonyltryptophan, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334306. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Boc-DL-Tryptophan, also known as tert-Butyloxycarbonyltryptophan or N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN, is a derivative of the essential amino acid tryptophan. It is primarily used in peptide synthesis . The following sections will delve into the various aspects of its mechanism of action.
Target of Action
As a derivative of tryptophan, it may interact with the same targets as tryptophan, including enzymes involved in its metabolism and receptors of its metabolites .
Mode of Action
The boc group is known to be stable towards most nucleophiles and bases , suggesting that it may protect the tryptophan residue during peptide synthesis until deprotection is required.
Biochemical Pathways
Tryptophan, the parent compound of Boc-DL-Tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in these pathways are reported in several diseases, making them promising therapeutic targets .
Pharmacokinetics
Tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .
Result of Action
Disruptions in l-tryptophan metabolism, which boc-dl-tryptophan may influence, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Biochemical Analysis
Biochemical Properties
Boc-DL-tryptophan participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it is involved in the synthesis of proteins where it contributes to the formation of peptide bonds . The nature of these interactions is often determined by the unique indole side chain of tryptophan, which enables unique biochemical interactions .
Cellular Effects
Boc-DL-tryptophan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that tryptophan and its metabolites can regulate the progression of lung cancer by modulating immune responses and inducing anti-inflammatory responses .
Molecular Mechanism
The mechanism of action of Boc-DL-tryptophan at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that the polyadenylate-binding protein PABPC1L modulates indoleamine 2,3-dioxygenase 1 (IDO1), a prospective target for immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-DL-tryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-DL-tryptophan vary with different dosages in animal models. Studies have shown that tryptophan plays a crucial role in immunoregulation, significantly influencing macrophage phagocytosis .
Metabolic Pathways
Boc-DL-tryptophan is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
Boc-DL-tryptophan is transported and distributed within cells and tissues. This process could involve specific transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It is believed that the targeting signals or post-translational modifications direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318720 | |
Record name | STK367969 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-14-5, 112525-72-1 | |
Record name | tert-Butyloxycarbonyltryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK367969 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the maximum observed in the separation selectivity of Boc-DL-tryptophan enantiomers with increasing β-cyclodextrin concentration?
A1: The maximum in the separation selectivity vs. β-cyclodextrin concentration curve is crucial for determining the mean host-guest interaction constants of the Boc-DL-tryptophan enantiomers with β-cyclodextrin []. This maximum indicates the optimal cyclodextrin concentration for achieving the highest resolution in the shortest separation time. Using a higher concentration than this optimal point can lead to decreased separation efficiency. This phenomenon is particularly important when screening cyclodextrins for their ability to separate chiral compounds, as using excessively high concentrations might lead to false negatives [].
Q2: How was a molecularly imprinted monolithic column used to analyze Boc-DL-tryptophan?
A2: Researchers utilized a sol-gel method to create a molecularly imprinted monolithic column specifically designed for Boc-DL-tryptophan analysis []. They used N-[(tert-Butoxy)carbonyl]-L-tryptophan as the template molecule during the synthesis process. This imprinted column was then successfully employed to achieve rapid baseline separation of the Boc-DL-tryptophan enantiomers [].
Q3: Can you elaborate on the determination of electrophoretic mobility and stability constants for Boc-DL-tryptophan complexes with chiral selectors?
A3: Researchers developed a method to calculate the electrophoretic mobility of transient complexes formed between a chiral compound and a chiral selector during separation []. This method utilizes the mobility of the fully ionized racemic compound in the absence of the chiral selector and the effective mobilities of its enantiomers at the chiral selector concentration where their mobility difference is maximized. Applying this method to Boc-DL-tryptophan and β-cyclodextrin yielded a complex mobility of 8.4 × 10-9 m2V-1s-1 and stability constants (KD and KL) of 374 ± 37 M-1 and 336 ± 31 M-1, respectively, at 25°C []. This information is crucial for understanding the chiral discrimination process and optimizing enantiomeric separations.
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